3-(2,5-dimethoxyphenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
This compound belongs to the pyrazole-carboxamide class, characterized by a central pyrazole ring linked to a carboxamide group and substituted aromatic systems. The structure features:
- A 1-methyl-1H-pyrazole-5-carboxamide core.
- A 2,5-dimethoxyphenyl substituent at the 3-position of the pyrazole ring, providing electron-donating methoxy groups that may enhance solubility or receptor binding.
- A 5-(furan-2-yl)-1-methyl-1H-pyrazol-3-ylmethyl group attached via the carboxamide nitrogen, introducing a heterocyclic furan moiety known for its role in bioactive molecules .
The synthesis of such compounds typically involves coupling pyrazole carboxylic acid derivatives with amines using reagents like EDCI/HOBt, as described in analogous protocols .
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-26-18(21-6-5-9-31-21)10-14(24-26)13-23-22(28)19-12-17(25-27(19)2)16-11-15(29-3)7-8-20(16)30-4/h5-12H,13H2,1-4H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKDCMOJSKMFNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC(=NN2C)C3=C(C=CC(=C3)OC)OC)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 421.457 g/mol. The structure includes multiple functional groups that contribute to its biological activity, particularly the pyrazole moiety, which is known for its diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5O4 |
| Molecular Weight | 421.457 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds with a pyrazole core exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit cell growth in various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. The compound may share similar properties due to its structural similarities to other active pyrazole derivatives.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of various pyrazole derivatives, compounds showed IC50 values ranging from 0.01 µM to 42.30 µM against different cancer cell lines. The specific cytotoxicity of This compound requires further investigation but is anticipated to be within this range based on related compounds .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The compound's ability to modulate inflammatory pathways could be significant in treating conditions characterized by chronic inflammation.
Antibacterial and Antifungal Activities
Research has shown that certain pyrazole derivatives possess antibacterial and antifungal activities. These effects are attributed to their ability to disrupt microbial cell membranes or inhibit essential bacterial enzymes. The specific antibacterial spectrum and efficacy of This compound have not been extensively documented but align with the general profile of similar compounds .
The biological activities of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Many pyrazole derivatives act as inhibitors of various kinases involved in cell signaling pathways, which can lead to reduced tumor growth and proliferation.
- Cell Cycle Arrest : Some studies suggest that pyrazole compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Pyrazoles may influence ROS levels within cells, contributing to their anticancer and anti-inflammatory effects.
Summary of Biological Activities
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 3-(2,5-dimethoxyphenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide exhibit significant antitumor properties. For instance, derivatives featuring pyrazole and furan moieties have been shown to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. In vitro assays demonstrated low micromolar activity against various cancer cell lines, including glioblastoma and pancreatic adenocarcinoma .
Antiviral Activity
The antiviral potential of similar pyrazole derivatives has also been explored. Research indicates that structural modifications can enhance their efficacy against viral infections. The incorporation of furan rings has been linked to improved antiviral activity, suggesting that This compound may possess similar properties .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal effects due to their ability to disrupt microbial cell functions. Further studies are warranted to evaluate the specific antimicrobial efficacy of this compound .
Synthesis and Mechanism of Action
The synthesis of This compound involves several steps that typically include the formation of the pyrazole ring followed by functionalization with furan and methoxy groups. The mechanisms underlying its biological activities often involve interactions with cellular targets such as enzymes or receptors involved in tumor growth and viral replication.
Case Studies
Several case studies have highlighted the effectiveness of compounds with similar structures:
- Antitumor Screening : A series of pyrazole derivatives were tested for anti-proliferative effects against various cancer cell lines using real-time proliferation assays. The results indicated that certain derivatives exhibited significant activity, supporting the hypothesis that structural variations can influence biological effects .
- Antiviral Efficacy : Research on related compounds demonstrated promising results in inhibiting viral replication in vitro. These findings suggest that modifications to the pyrazole framework can enhance antiviral potency, making it a suitable candidate for further development .
- Antimicrobial Testing : A study evaluated the antimicrobial properties of a range of pyrazole derivatives, revealing effective inhibition against both bacterial and fungal strains. This underscores the potential for developing new antimicrobial agents based on this compound's structure .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Methoxy groups (target compound) improve solubility and may facilitate π-stacking interactions in receptor binding .
Heteroaryl Moieties :
- The furan-2-yl group in the target compound introduces a planar, oxygen-containing heterocycle, contrasting with bulkier substituents like benzo[1,3]dioxol-5-yl (5e) or naphthyl (5g) . This may reduce steric hindrance, favoring target engagement.
Q & A
Q. How are contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) reconciled during preclinical development?
- Answer : Pharmacokinetic profiling (plasma protein binding, metabolic stability in ) identifies bioavailability bottlenecks. LC-MS/MS tracks metabolite formation (e.g., demethylation of methoxy groups). Adjust formulations (nanoparticle encapsulation) or introduce prodrug moieties to enhance in vivo activity .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
